molecular formula C23H19N3O3 B4409441 1,3-dioxo-N-(1-phenylethyl)-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

1,3-dioxo-N-(1-phenylethyl)-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Cat. No. B4409441
M. Wt: 385.4 g/mol
InChI Key: RDOHRVVUSJPOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dioxo-N-(1-phenylethyl)-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as DPI, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. DPI belongs to the class of isoindolinecarboxamide compounds and is known for its potent inhibitory effects on protein kinase C (PKC) and other signaling pathways.

Mechanism of Action

1,3-dioxo-N-(1-phenylethyl)-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide exerts its inhibitory effects on PKC by binding to the catalytic domain of the enzyme and preventing its activation. This leads to the inhibition of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-dioxo-N-(1-phenylethyl)-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments is its specificity for PKC, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. However, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1,3-dioxo-N-(1-phenylethyl)-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in scientific research, including the investigation of its potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders. This compound can also be used as a tool to study the role of PKC in various cellular processes and to identify novel targets for drug development. Additionally, the development of more selective and less toxic PKC inhibitors could improve the clinical potential of this compound and other isoindolinecarboxamide compounds.

Scientific Research Applications

1,3-dioxo-N-(1-phenylethyl)-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively used in scientific research to study the role of PKC in various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. This compound has also been used to investigate the molecular mechanisms of various diseases, such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

1,3-dioxo-N-(1-phenylethyl)-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15(17-7-3-2-4-8-17)25-21(27)18-9-10-19-20(12-18)23(29)26(22(19)28)14-16-6-5-11-24-13-16/h2-13,15H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOHRVVUSJPOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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